molecular formula C5H8O2 B1661977 2-Methylbut-3-enoic acid CAS No. 53774-20-2

2-Methylbut-3-enoic acid

Cat. No.: B1661977
CAS No.: 53774-20-2
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-UHFFFAOYSA-N
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Description

2-Methylbut-3-enoic acid is an organic compound with the molecular formula C5H8O2. . This compound is characterized by the presence of a carboxylic acid group and a double bond in its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbut-3-enoic acid can be synthesized through various methods. One common approach involves the acylation of proline ethyl ester with the corresponding acyl chlorides, such as 2-methylprop-2-enoic acid or 2-methyl-3-butenoic acid . This method enables the formation of intermediates that can be further processed to obtain the desired compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-methyl-2-butene. This process involves the use of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are frequently used.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters and amides.

Scientific Research Applications

2-Methylbut-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbut-3-enoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamase enzymes, the compound covalently binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This action helps maintain the efficacy of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

    3-Methyl-2-butenoic acid (Senecioic acid): Similar in structure but differs in the position of the double bond.

    2-Methylprop-2-enoic acid: Another related compound with a different arrangement of the carbon skeleton.

Uniqueness: 2-Methylbut-3-enoic acid is unique due to its specific structure, which combines a branched chain with a double bond and a carboxylic acid group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWNPIKWYPQUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968546
Record name 2-Methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53774-20-2
Record name 3-Methyl-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-butenoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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